molecular formula C15H16F2N4O2 B2680276 N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)isonicotinamide CAS No. 2034231-81-5

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)isonicotinamide

Cat. No.: B2680276
CAS No.: 2034231-81-5
M. Wt: 322.316
InChI Key: NZMDBEAHUNNDIE-UHFFFAOYSA-N
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Description

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)isonicotinamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a 4,4-difluorocyclohexyl group, an oxadiazole ring, and an isonicotinamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)isonicotinamide typically involves multiple steps, starting with the preparation of the 4,4-difluorocyclohexyl precursor. This precursor is then reacted with various reagents to form the oxadiazole ring. The final step involves the coupling of the oxadiazole intermediate with isonicotinamide under specific reaction conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)isonicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)isonicotinamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)isonicotinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)isonicotinamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)isonicotinamide is a synthetic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, synthesis, and applications in various fields.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes an oxadiazole ring and an isonicotinamide moiety. The presence of the difluorocyclohexyl group enhances its lipophilicity and may influence its biological interactions.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC16H19F2N5O2
Molecular Weight351.35 g/mol
CAS Number2172267-92-2

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of the Oxadiazole Ring : This can be achieved through cyclization reactions involving hydrazides and carboxylic acids.
  • Introduction of the Difluorocyclohexyl Group : Utilizing difluorocyclohexyl halides or related compounds.
  • Amide Bond Formation : The final step involves coupling the oxadiazole derivative with isonicotinamide using coupling reagents like EDCI or DCC.

Anticancer Properties

Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer activity. For instance:

  • In studies involving various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer), oxadiazole derivatives have shown promising results with IC50 values comparable to established chemotherapeutics like Doxorubicin .
CompoundCell LineIC50 (µM)
DoxorubicinMCF-71.62
N-(difluorocyclohexyl)oxadiazoleMCF-72.13
N-(difluorocyclohexyl)oxadiazoleHepG21.63

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Various derivatives have demonstrated effectiveness against both gram-positive and gram-negative bacteria:

  • Studies have reported that certain oxadiazole derivatives exhibit significant antibacterial activity against Escherichia coli and Staphylococcus aureus with minimum inhibitory concentration (MIC) values ranging from 3.9 to 31.25 µM .

The precise mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in cell proliferation and apoptosis pathways.

Case Studies

Several studies have highlighted the efficacy of oxadiazole-containing compounds in preclinical models:

  • Cytotoxicity Studies : A study demonstrated that a series of oxadiazole derivatives showed significant cytotoxic effects on cancer cell lines with IC50 values indicating strong potential for development as anticancer agents .
  • Antioxidant Activity : Research has also indicated that some derivatives possess antioxidant properties, which could enhance their therapeutic profile by reducing oxidative stress in cells .

Properties

IUPAC Name

N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F2N4O2/c16-15(17)5-1-10(2-6-15)13-20-12(23-21-13)9-19-14(22)11-3-7-18-8-4-11/h3-4,7-8,10H,1-2,5-6,9H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZMDBEAHUNNDIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=NOC(=N2)CNC(=O)C3=CC=NC=C3)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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